5,6,7-trifluoro-1H-indole

Catalog No.
S2708376
CAS No.
247564-64-3
M.F
C8H4F3N
M. Wt
171.122
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7-trifluoro-1H-indole

CAS Number

247564-64-3

Product Name

5,6,7-trifluoro-1H-indole

IUPAC Name

5,6,7-trifluoro-1H-indole

Molecular Formula

C8H4F3N

Molecular Weight

171.122

InChI

InChI=1S/C8H4F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H

InChI Key

QSMSVCBDSJEBFM-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C(=C(C=C21)F)F)F

Solubility

not available

Synthesis and Characterization:

,6,7-Trifluoro-1H-indole is an organic molecule synthesized through various methods, including:

  • The Schiemann reaction, which involves the reaction of aniline with trifluorochloroethane in the presence of a Lewis acid catalyst [].
  • The Buchwald-Hartwig amination, which involves the coupling of a suitable trifluoroindole precursor with an amine using a palladium catalyst.

These methods allow researchers to obtain 5,6,7-trifluoro-1H-indole for further investigation in various scientific fields.

Potential Applications:

Research suggests that 5,6,7-trifluoro-1H-indole possesses properties that make it a potential candidate for various applications, including:

  • Medicinal Chemistry: Due to the presence of the trifluoromethyl group, 5,6,7-trifluoro-1H-indole can serve as a building block for the design and synthesis of novel drug molecules [].
  • Material Science: The unique electronic properties of 5,6,7-trifluoro-1H-indole can be beneficial in the development of organic electronics and optoelectronic materials.

5,6,7-trifluoro-1H-indole is a fluorinated derivative of indole, characterized by the presence of three fluorine atoms at the 5, 6, and 7 positions of the indole ring. This compound has gained attention in various fields of research due to its unique chemical properties and potential biological activities. The molecular formula of 5,6,7-trifluoro-1H-indole is C8H4F3NC_8H_4F_3N, with a molecular weight of approximately 189.12 g/mol. The trifluoromethyl substituents enhance its reactivity and influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and material science.

  • Oxidation: The indole ring can be oxidized to form various products such as indolequinones.
  • Reduction: Reduction reactions can convert the indole to dihydroindoles or other reduced forms.
  • Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by nucleophiles under appropriate conditions.

These reactions are often conducted using organic solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation.

Research indicates that 5,6,7-trifluoro-1H-indole exhibits a broad spectrum of biological activities. It has been investigated for:

  • Antimicrobial Properties: Showing effectiveness against various pathogens.
  • Antiviral Activity: Potentially inhibiting viral replication through interactions with integrases and other viral proteins.
  • Anticancer Effects: Demonstrating cytotoxicity against several cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

These biological activities are attributed to the compound's ability to interact with multiple molecular targets, leading to alterations in cellular functions.

Several synthetic routes have been developed for the preparation of 5,6,7-trifluoro-1H-indole:

  • Fischer Indole Synthesis: A classical method for synthesizing indoles from phenylhydrazines and ketones.
  • Bartoli Indole Synthesis: Involves the reaction of an aryl halide with a substituted hydrazine.
  • Reissert Indole Synthesis: A method that utilizes isocyanides as precursors to generate indoles .

Additionally, trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

5,6,7-trifluoro-1H-indole has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing novel therapeutic agents due to its unique structure and biological properties.
  • Material Science: Utilized in the synthesis of advanced materials owing to its chemical reactivity.
  • Agrochemicals: Investigated for potential use in developing new agrochemical products due to its biological activity.

Studies on the interactions of 5,6,7-trifluoro-1H-indole with biological macromolecules have shown that it can effectively bind to target proteins through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile. For example, binding mode analyses have illustrated how fluorinated compounds interact with viral DNA and proteins involved in replication processes .

Several compounds share structural similarities with 5,6,7-trifluoro-1H-indole. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
5-(Trifluoromethyl)-1H-indole-2-carboxylic acidC₉H₆F₃N₁O₂0.89
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylateC₉H₇F₃N₁O₂0.88
4-Fluoro-1H-indole-2-carboxylic acidC₈H₆F₁N₁O₂0.81
6-Fluoro-1H-indole-2-carboxylic acidC₈H₆F₁N₁O₂0.80
5-Fluoroindole-2-carboxylic acidC₈H₇F₁N₁O₂0.80

The presence of three fluorine atoms in the structure of 5,6,7-trifluoro-1H-indole distinguishes it from other similar compounds that may only contain one or two fluorine substituents or different functional groups. This unique substitution pattern significantly influences its chemical reactivity and biological activity .

XLogP3

2.3

Dates

Modify: 2023-08-16

Explore Compound Types